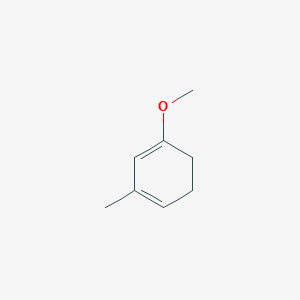

1,3-Cyclohexadiene, 1-methoxy-3-methyl-

Description

1-Methoxy-3-methyl-1,3-cyclohexadiene (CAS: 2161-90-2) is a substituted cyclohexadiene with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . Its structure features a conjugated diene system with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 1 and 3, respectively.

Properties

CAS No. |

2161-93-5 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methoxy-3-methylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4,6H,3,5H2,1-2H3 |

InChI Key |

MCQMBGQGJXQLBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation represents a direct route to introduce methyl and methoxy groups onto the cyclohexadiene backbone. Source outlines a method where 1,3-cyclohexadiene undergoes alkylation with methylating agents under inert conditions. For example, reacting 1,3-cyclohexadiene with methyl chloride in the presence of a base like potassium hydroxide facilitates the introduction of the methoxy group at position 1 and the methyl group at position 3.

Reaction Conditions :

- Temperature : 40–80°C

- Solvent : Polar aprotic solvents (e.g., dimethylformamide)

- Atmosphere : Nitrogen or argon to prevent oxidation.

A notable variation involves using 1,3-propanediol as a precursor, where methyl chloride selectively alkylates the diol to form 3-methoxy-1-propanol, which can later be dehydrogenated to yield the target compound. This method achieves yields exceeding 70% with minimal byproducts, attributed to the stability of intermediates.

Mechanistic Insight :

The base deprotonates the hydroxyl group of 1,3-propanediol, generating an alkoxide ion that attacks methyl chloride in an SN2 mechanism. Subsequent elimination steps under controlled temperatures yield the unsaturated cyclohexadiene structure.

Birch Reduction of Anisole Derivatives

The Birch reduction of methoxy-substituted aromatic compounds offers a pathway to 1,3-cyclohexadiene derivatives. Source details the reduction of anisole (methoxybenzene) using lithium or sodium in liquid ammonia, producing 1-methoxy-1,3-cyclohexadiene. Further methylation at position 3 introduces the methyl group.

Procedure :

- Anisole is dissolved in liquid ammonia at −78°C.

- Lithium metal is added to generate solvated electrons.

- Quenching with ammonium chloride yields the dihydro intermediate.

- Acidic workup and methylation complete the synthesis.

Yield : 60–75%, depending on the methylation agent (e.g., methyl iodide or dimethyl sulfate).

Advantages :

- High regioselectivity due to electron-donating methoxy groups directing reduction.

- Scalable for industrial applications.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and dienophiles like maleimides provides access to functionalized adducts, which can be hydrolyzed to yield the target compound. Source demonstrates this using N-benzylmaleimide in refluxing benzene:

Reaction Scheme :

$$

\text{1-Methoxy-1,3-cyclohexadiene} + \text{Maleimide} \xrightarrow{\text{benzene, reflux}} \text{Cycloadduct} \xrightarrow{\text{Hydrolysis}} \text{1-Methoxy-3-methyl-1,3-cyclohexadiene}

$$

Conditions :

Mechanism :

The conjugated diene reacts with the electron-deficient dienophile in a [4+2] cycloaddition, followed by retro-Diels-Alder reactions or hydrolysis to remove auxiliary groups.

Post-synthetic modifications of pre-functionalized cyclohexenes enable the introduction of methoxy and methyl groups. Source describes acyloxylation of 1-methoxy-1-cyclohexene with tert-butyl peracetate, followed by elimination:

Steps :

- Acyloxylation :

$$

\text{1-Methoxy-1-cyclohexene} + \text{tert-butyl peracetate} \xrightarrow{\text{CuBr, 70°C}} \text{2-Acetoxy-1-methoxy-1-cyclohexene}

$$ - Thermolysis : Heating the acyloxy derivative at 280°C induces elimination of acetic acid, forming 1-methoxy-3-methyl-1,3-cyclohexadiene.

Yield : 70–80% for the acyloxylation step; 86% for thermolysis.

Key Insight : Copper catalysts enhance the selectivity of acyloxylation, minimizing side reactions like over-oxidation.

Comparative Analysis of Synthesis Methods

Critical Observations :

- Alkylation and Birch reduction are optimal for large-scale production due to straightforward protocols.

- Diels-Alder reactions offer modularity but require post-synthetic modifications.

- Functional group interconversions are valuable for introducing specific substituents but demand precise temperature control.

Chemical Reactions Analysis

1,3-Cyclohexadiene, 1-methoxy-3-methyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Diels-Alder Reaction: It is a useful diene in Diels-Alder cycloadditions, reacting with alkynes to yield anisole derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Cyclohexadiene, 1-methoxy-3-methyl- has several scientific research applications:

Chemistry: It is used as a starting material in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials through organic synthesis

Mechanism of Action

The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-3-methyl- exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a diene in Diels-Alder reactions, forming stable products with alkynes and other dienophiles. The specific molecular targets and pathways involved depend on the context of its use in different reactions .

Comparison with Similar Compounds

Comparison with Analogous Cyclohexadiene Derivatives

Structural and Molecular Properties

Key Observations :

Reactivity and Polymerization Behavior

Polymerization Pathways

- 1-Methoxy-3-methyl-1,3-cyclohexadiene: Limited direct data are available, but analogous studies on substituted cyclohexadienes suggest that electron-donating groups (e.g., -OCH₃) enhance regioselectivity in anionic polymerization. For example, poly(1,3-cyclohexadiene) (PCHD) with 55–90% 1,4-addition is achievable using initiators like n-butyllithium/TMEDA .

- 1,3-Cyclohexadiene (Parent): Undergoes radical polymerization with competing dimerization and chain propagation. Low molecular weight polymers (10–12 units/chain) form at 140–200°C, with dismutation to benzene and cyclohexane . Cationic polymerization with organoalkali initiators yields linear, hydrocarbon-soluble polymers .

- 1-Methyl-1,3-cyclohexadiene : Expected to follow similar polymerization mechanisms as the parent compound, but methyl substitution may reduce steric hindrance during chain propagation compared to methoxy-containing analogs.

Copolymerization Potential

Key Observations :

Thermodynamic and Physical Properties

Key Observations :

- The methoxy group increases polarity, reducing hydrophobicity compared to methyl-substituted analogs .

Q & A

Q. What are the thermodynamic implications of substituting methyl vs. bulkier groups on the cyclohexadiene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.